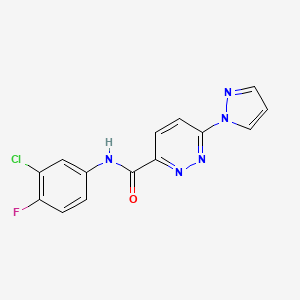
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, referred to as N-CFPC, is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an important tool in the field of drug discovery and development, as well as in the study of signal transduction pathways. N-CFPC has a wide range of applications, such as in the study of cancer, inflammation, and other diseases.
作用機序
N-CFPC is believed to act through the inhibition of protein kinases and phosphatases. These enzymes are involved in the regulation of signal transduction pathways, which are essential for cell growth and proliferation. By inhibiting these enzymes, N-CFPC is able to modulate the activity of these pathways, and thus alter the growth and proliferation of cells.
Biochemical and Physiological Effects
N-CFPC has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as modulate the expression of inflammatory mediators. Additionally, N-CFPC has been found to modulate the activity of signal transduction pathways, which are essential for cell growth and proliferation.
実験室実験の利点と制限
N-CFPC has several advantages for use in laboratory experiments. It is an easily synthesized compound, and is relatively stable. Additionally, it is a potent inhibitor of protein kinases and phosphatases, making it a useful tool for studying signal transduction pathways.
However, there are some limitations to the use of N-CFPC in laboratory experiments. It is a relatively new compound, and thus there is limited information available on its biochemical and physiological effects. Additionally, it is not known to be toxic to humans, and thus may not be suitable for use in clinical trials.
将来の方向性
N-CFPC has several potential future directions for research. One potential future direction is to further study its effects on signal transduction pathways. Additionally, further research could be done on its effects on cancer and inflammation. Furthermore, further research could be done to investigate its potential toxicity and suitability for use in clinical trials. Finally, further research could be done to investigate its potential use as a drug target.
合成法
N-CFPC is synthesized through a process known as “alkylation”. This involves the reaction of an alkylating agent, such as an alkyl halide, with a nucleophilic compound, such as an amine. In the case of N-CFPC, the alkylating agent is 3-chloro-4-fluorophenyl bromide, and the nucleophilic compound is 6-amino-1H-pyrazole-3-carboxamide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5 °C. The reaction yields N-CFPC in a yield of approximately 80%.
科学的研究の応用
N-CFPC has been used in a variety of scientific research applications, such as drug discovery and development, signal transduction pathways, and cancer research. N-CFPC has been used as a probe to study the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-CFPC has been used in the study of inflammation, as it has been found to modulate the expression of inflammatory mediators.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-8-9(2-3-11(10)16)18-14(22)12-4-5-13(20-19-12)21-7-1-6-17-21/h1-8H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBEWVQRVPADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6496004.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6496007.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6496013.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)